

Protocol for dissolving and storing ERDRP-0519

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Compound of Interest

Compound Name: ERDRP-0519

Cat. No.: B607361

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Application Notes: ERDRP-0519

Product Name: **ERDRP-0519** Synonyms: Measles Virus Polymerase Inhibitor Chemical

Formula: $C_{23}H_{30}F_3N_5O_4S$ Molecular Weight: 529.58 g/mol

Introduction

ERDRP-0519 is a potent, orally bioavailable, small-molecule inhibitor of the Measles virus (MeV) RNA-dependent RNA polymerase (RdRP).[1][2] It demonstrates pan-morbillivirus activity, effectively inhibiting a range of morbilliviruses, including MeV and canine distemper virus (CDV), with nanomolar potency.[1] Developed through high-throughput screening, **ERDRP-0519** represents a promising clinical candidate for measles therapy.[3][4][5] Its efficacy has been demonstrated in animal models, where it prevents measles disease and reduces viral shedding.[1]

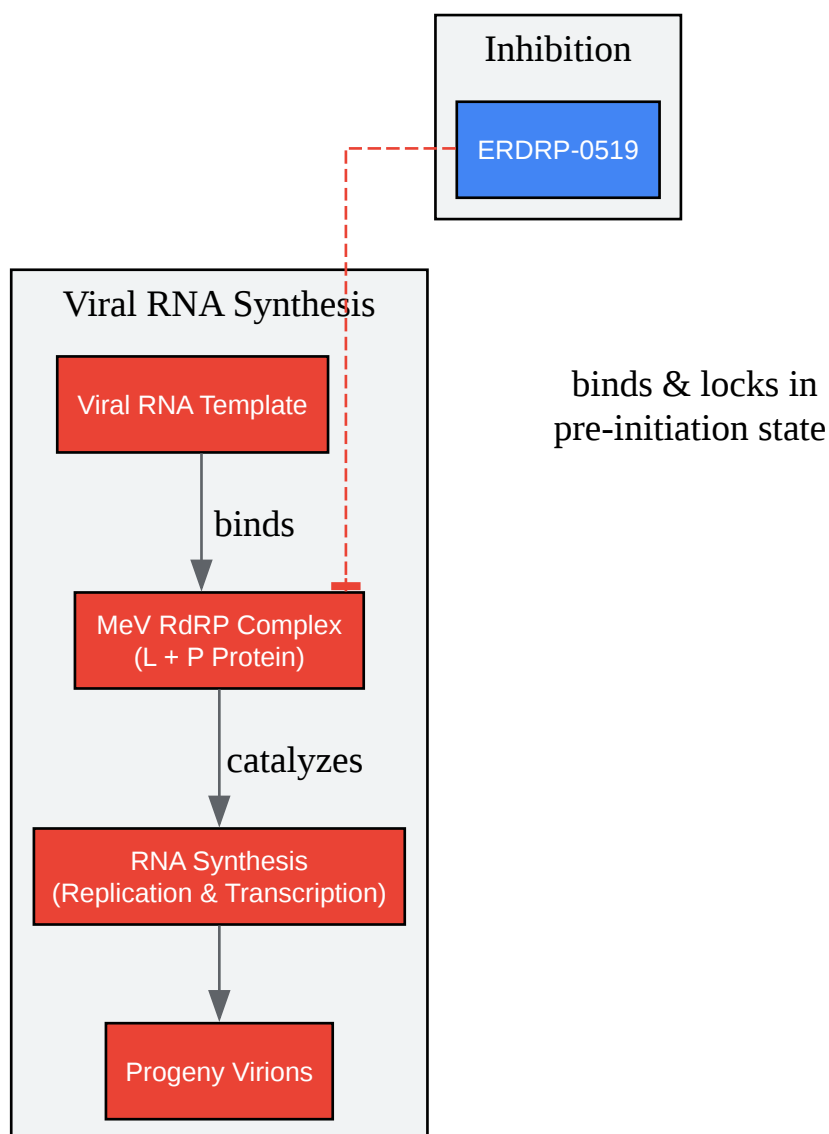
Mechanism of Action

ERDRP-0519 targets the viral RdRP complex, which is composed of the large (L) protein and the phosphoprotein (P) and is essential for viral RNA synthesis.[3][6] The compound binds to a unique, allosteric pocket within the palm subdomain of the L protein, which contains the catalytic core of the polymerase.[7]

Unlike many other viral polymerase inhibitors, **ERDRP-0519** demonstrates a novel mechanism by inhibiting all phosphodiester bond formation.[3][8] This comprehensive blockade halts both the de novo initiation of RNA synthesis at the promoter and the elongation of the RNA strand by a committed polymerase complex.[5] By engaging with the L protein, the inhibitor

pharmacologically locks the polymerase in a pre-initiation conformation, which is sterically incompatible with accommodating the RNA template, thereby silencing all viral RNA synthesis.

[4][8]



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Caption: Mechanism of **ERDRP-0519** action on Measles Virus (MeV) polymerase.

Physicochemical and Biological Properties

The key properties of **ERDRP-0519** are summarized in the table below.

Property	Value	Reference
Molecular Formula	C ₂₃ H ₃₀ F ₃ N ₅ O ₄ S	
Molecular Weight	529.58 g/mol	
Appearance	Solid	[1]
Antiviral Potency (EC ₅₀)	0.07 - 0.3 µM (against a panel of MeV isolates)	[1]
Cytotoxicity (CC ₅₀)	> 75 µM (in Vero cells)	

Experimental Protocols

Protocol 1: Preparation of Stock Solution (In Vitro)

This protocol describes the preparation of a concentrated stock solution from solid **ERDRP-0519** powder for use in subsequent experiments.

Materials:

- **ERDRP-0519** (solid)
- Dimethyl sulfoxide (DMSO), anhydrous
- Sterile microcentrifuge tubes or vials
- Vortex mixer
- Sonicator (optional)

Procedure:

- Equilibrate the vial of solid **ERDRP-0519** to room temperature before opening.
- Weigh the desired amount of **ERDRP-0519** powder and place it in a sterile tube.
- Add the appropriate volume of DMSO to achieve the desired stock concentration (e.g., 10 mM or 25 mg/mL).

- Vortex the solution thoroughly for 2-5 minutes to dissolve the compound.
- If precipitation or incomplete dissolution is observed, gently warm the solution or sonicate until a clear solution is obtained.[\[1\]](#)
- Once fully dissolved, the stock solution is ready for use or storage.

Protocol 2: Storage of Stock Solution

Proper storage is critical to maintain the stability and activity of **ERDRP-0519**.

Recommendations:

- Aliquoting: To prevent product inactivation from repeated freeze-thaw cycles, it is highly recommended to aliquot the stock solution into single-use volumes.[\[1\]](#)
- Long-Term Storage: For long-term storage, store the aliquots at -80°C. The solution is stable for up to 6 months.[\[1\]](#)
- Short-Term Storage: For short-term storage, aliquots can be stored at -20°C for up to 1 month.[\[1\]](#)
- Handling: Before use, thaw a single aliquot at room temperature and mix gently. Avoid prolonged exposure to room temperature.

Storage Condition	Duration	Reference
-80°C	Up to 6 months	[1]
-20°C	Up to 1 month	[1]

Protocol 3: Preparation of Working Solutions (In Vivo Formulations)

For in vivo experiments, working solutions should be prepared fresh on the day of use from a clear stock solution (e.g., 25 mg/mL in DMSO).[\[1\]](#) The following are established methods for preparing formulations that yield a clear solution with a solubility of ≥ 2.5 mg/mL.[\[1\]](#)

Method A: PEG300/Tween-80 Formulation This method uses a combination of solvents to enhance solubility and stability for administration.

Procedure (for 1 mL working solution):

- Start with 100 μ L of a 25 mg/mL **ERDRP-0519** stock solution in DMSO.
- Add 400 μ L of PEG300 and mix thoroughly.
- Add 50 μ L of Tween-80 and mix until the solution is homogeneous.
- Add 450 μ L of saline to reach the final volume of 1 mL. Mix well.
- The final solvent ratio is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[\[1\]](#)

Method B: SBE- β -CD Formulation This formulation utilizes sulfobutyl ether beta-cyclodextrin (SBE- β -CD) as a solubilizing agent.

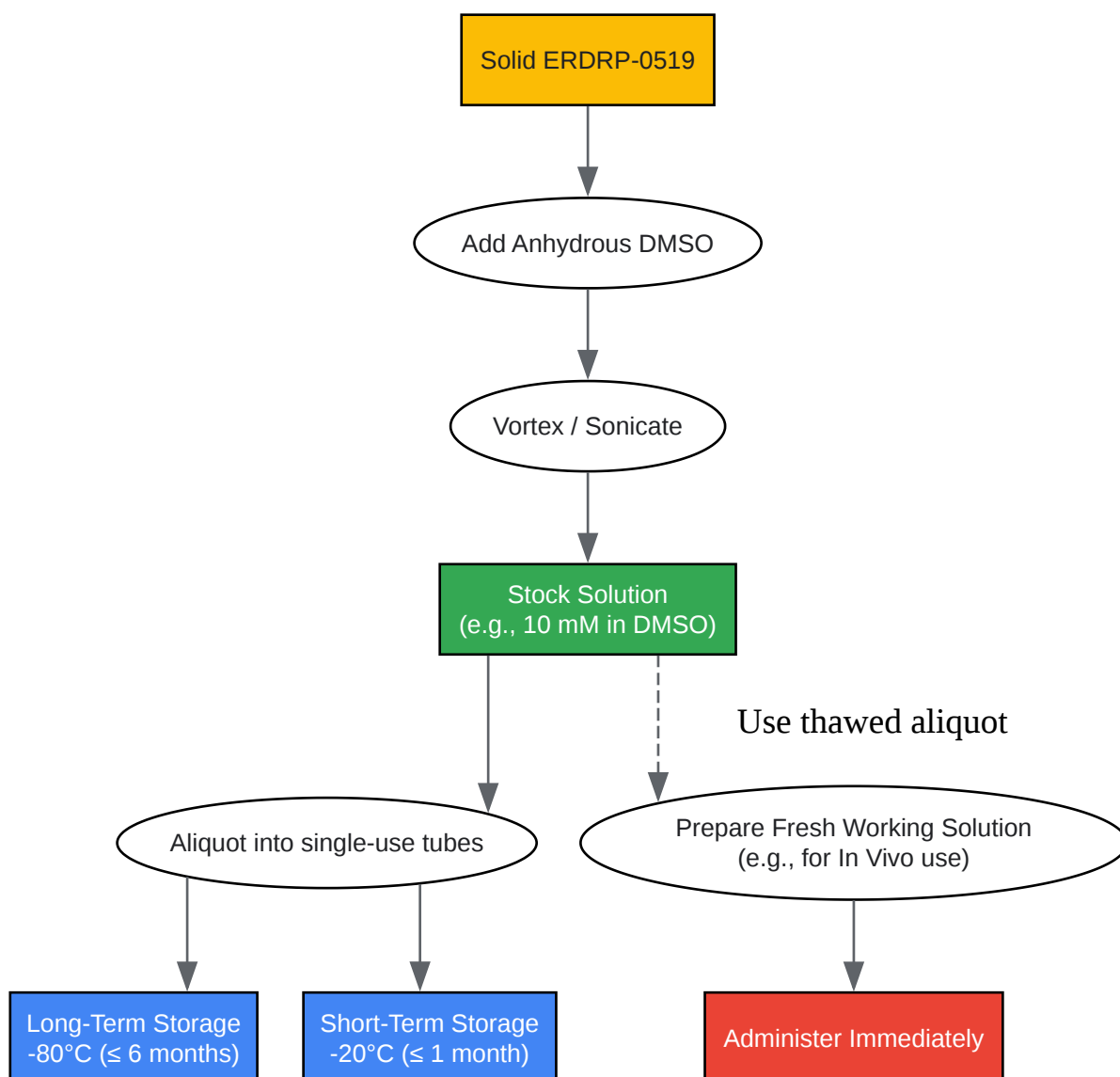
Procedure (for 1 mL working solution):

- Start with 100 μ L of a 25 mg/mL **ERDRP-0519** stock solution in DMSO.
- Add 900 μ L of a 20% SBE- β -CD solution in saline.
- Mix thoroughly until a clear and homogeneous solution is formed.

Method C: Corn Oil Formulation This method is suitable for certain administration routes but should be used with caution for dosing periods exceeding two weeks.[\[1\]](#)

Procedure (for 1 mL working solution):

- Start with 100 μ L of a 25 mg/mL **ERDRP-0519** stock solution in DMSO.
- Add 900 μ L of corn oil.
- Mix thoroughly until a uniform suspension or solution is achieved.



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Caption: Workflow for dissolving, storing, and preparing **ERDRP-0519** solutions.

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- To cite this document: BenchChem. [Protocol for dissolving and storing ERDRP-0519]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b607361#protocol-for-dissolving-and-storing-erdrp-0519]

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